molecular formula C21H26N6O B10924954 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924954
M. Wt: 378.5 g/mol
InChI Key: MLESEZRFIWPYRE-UHFFFAOYSA-N
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Description

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product .

Chemical Reactions Analysis

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmaceuticals. It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Additionally, it has been explored for its role in enzyme inhibition and as a potential therapeutic agent for various diseases .

Mechanism of Action

The mechanism of action of N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features but differ in their biological activities and applications.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N6O/c1-12-10-18(27(24-12)15-6-4-5-7-15)23-21(28)16-11-17(14-8-9-14)22-20-19(16)13(2)25-26(20)3/h10-11,14-15H,4-9H2,1-3H3,(H,23,28)

InChI Key

MLESEZRFIWPYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4)C5CCCC5

Origin of Product

United States

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